Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate

Catalog No.
S13386284
CAS No.
61544-59-0
M.F
C15H16N2O3
M. Wt
272.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benz...

CAS Number

61544-59-0

Product Name

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate

IUPAC Name

methyl 3-acetamido-4-methyl-5-pyrrol-1-ylbenzoate

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C15H16N2O3/c1-10-13(16-11(2)18)8-12(15(19)20-3)9-14(10)17-6-4-5-7-17/h4-9H,1-3H3,(H,16,18)

InChI Key

UHMFMJFUFFYEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N2C=CC=C2)C(=O)OC)NC(=O)C

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is a synthetic organic compound characterized by a complex structure that includes a benzoate moiety, an acetamido group, and a pyrrole ring. Its chemical formula is C15_{15}H16_{16}N2_2O2_2, and it possesses significant potential in medicinal chemistry due to its diverse functional groups which may contribute to various biological activities.

Typical for amides and esters. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Acylation: The acetamido group can participate in further acylation reactions, potentially modifying its biological activity.
  • Nucleophilic Substitution: The pyrrole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are fundamental in synthesizing derivatives that may exhibit enhanced biological properties or altered pharmacokinetics.

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate has been studied for its biological activities, which may include:

  • Antimicrobial Properties: Compounds with similar structures often exhibit antimicrobial effects, suggesting potential applications in treating infections.
  • Anticancer Activity: The presence of the pyrrole ring is associated with various anticancer mechanisms, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Several synthetic routes can be employed to prepare methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate:

  • Condensation Reaction: A common method involves the condensation of 4-methyl-5-(1H-pyrrol-1-yl)benzoic acid with acetic anhydride followed by methylation using methyl iodide.
  • One-Pot Synthesis: A more efficient approach may involve a one-pot synthesis where starting materials are reacted under controlled conditions to yield the final product directly.
  • Reflux Method: The reaction of 4-methyl-5-(1H-pyrrol-1-yl)benzoic acid with acetic acid in the presence of a catalyst under reflux conditions can also yield the desired ester.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance its properties.

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it is a candidate for drug development targeting infections or cancer.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.
  • Agricultural Chemistry: The compound may have applications as a pesticide or herbicide, given the antimicrobial properties observed in similar compounds.

Interaction studies involving methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate focus on its binding affinities and interactions with biological targets. These studies typically assess:

  • Protein Binding: Evaluating how well the compound binds to target proteins can provide insights into its efficacy and potential side effects.
  • Enzyme Inhibition: Investigating whether it inhibits specific enzymes involved in disease pathways can elucidate its mechanism of action.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 3-(3-methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoateC18_{18}H22_{22}N2_2O3_3Contains a piperazine ring, enhancing solubility and bioavailability.
Methyl 2-(2-chloro-5-(R)-2-hydroxypropoxy)-phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidinC20_{20}H24_{24}ClN3_3O3_3Features a chlorinated aromatic system, potentially increasing activity against resistant strains.
N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxoC21_{21}H28_{28}N4_4OIncorporates multiple heterocycles, suggesting broad-spectrum activity.

The uniqueness of methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate lies in its specific arrangement of functional groups that may confer distinct biological properties compared to these similar compounds.

Through comprehensive analysis across these dimensions, methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate emerges as a promising candidate for further research and development in pharmaceutical applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.11609238 g/mol

Monoisotopic Mass

272.11609238 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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